![molecular formula C24H24N2O3S B2510588 (Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid CAS No. 1009680-87-8](/img/structure/B2510588.png)
(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It has a bicyclo[2.2.1]heptane core, which is a type of carbocyclic compound that consists of a seven-membered ring with two bridgehead carbons . This core is substituted with a benzyl group and a thiazolidine ring, which is a five-membered ring containing a sulfur and a nitrogen atom . The thiazolidine ring is further substituted with a benzyl group and is in a Z-configuration, meaning that the highest priority groups on the double bond are on opposite sides . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (OH) group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic core and the various substituents. The bicyclic core would impose a certain degree of rigidity on the molecule, while the double bond in the thiazolidine ring could potentially exist in different configurations . The presence of the carboxylic acid group could also lead to the formation of hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the carboxylic acid group could make the compound acidic . The compound is also likely to be quite rigid due to the bicyclic core .Scientific Research Applications
Antimicrobial and Antiparasitic Properties
- Antimicrobial Activity : Schiff bases derived from benzothiazole-imino-benzoic acid and their metal complexes have been synthesized and characterized, demonstrating good antimicrobial activity against bacterial strains causing infections in various parts of the body (Mishra et al., 2019).
- Antiparasitic Effects : Anthranilic acid derivatives bearing benzothiazole groups showed significant antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, with specific compounds demonstrating promising activity and low toxicity (Delmas et al., 2002).
Anticancer Applications
- Anticancer Activity : The anticancer potential of 4-thiazolidinones containing the benzothiazole moiety has been explored, with certain derivatives showing activity against various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).
Anti-inflammatory and Analgesic Effects
- New compounds synthesized from 4-((4-chlorobenzoyl)oxy) benzoic acid have shown antimicrobial, anti-inflammatory, and analgesic activities, highlighting their potential for therapeutic applications (Neamah M. Mays & Jassim, Ibtissam K., 2022).
Other Notable Applications
- Molecular Structure Insights : Studies on the molecular structure of related compounds, like 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, provide valuable insights into their chemical properties and potential applications in the development of new pharmaceuticals (Kosma et al., 2012).
Future Directions
properties
IUPAC Name |
4-[[5-benzyl-3-(2-bicyclo[2.2.1]heptanyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-22-21(14-15-4-2-1-3-5-15)30-24(25-19-10-8-17(9-11-19)23(28)29)26(22)20-13-16-6-7-18(20)12-16/h1-5,8-11,16,18,20-21H,6-7,12-14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRZUYROAKIOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3C(=O)C(SC3=NC4=CC=C(C=C4)C(=O)O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid |
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